N-アセチル-D-グルコサミニトール

概要

説明

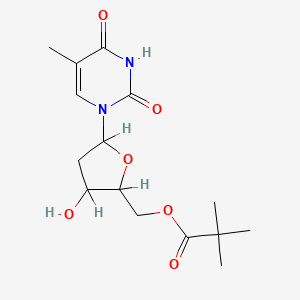

Introduction N-Acetyl-D-glucosaminitol is a derivative of glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids.

Synthesis Analysis The synthesis of N-Acetyl-D-glucosaminitol-related compounds involves various biochemical processes. For instance, the synthesis of 4-O-beta-D-galactopyranosyl-N-acetyl-D-glucosamine is achieved using intact cells of Lactobacillus bifidus var. pennsylvanicus (Zilliken et al., 1955). Another synthesis process includes the conversion of N-acetyl-D-glucosamine to N-acetylneuraminic acid (Julina et al., 1987).

Molecular Structure Analysis The molecular structure of N-Acetyl-D-glucosaminitol-related compounds features various bond formations and functional groups. For instance, polysaccharides synthesized from N-Acetyl-D-glucosamine predominantly contain α-glycosidic bonds and 1,6-linkages (Micheel & Mempel, 1961).

Chemical Reactions and Properties The chemical properties of N-Acetyl-D-glucosaminitol derivatives are influenced by their functional groups. For example, the enzyme UDP-N-acetyl-glucosamine-2-epimerase/N-acetylmannosamine kinase catalyzes the first two steps in the biosynthesis of N-acetylneuraminic acid, a derivative of N-acetyl-D-glucosamine (Lucka et al., 1999).

Physical Properties Analysis The physical properties of N-Acetyl-D-glucosaminitol derivatives vary depending on their molecular structure. For instance, the crystal structure of GcnA, an N-acetyl-beta-D-glucosaminidase, reveals important insights into the enzyme's active and inactive conformations (Langley et al., 2008).

Chemical Properties Analysis The chemical properties of N-Acetyl-D-glucosaminitol and its derivatives are closely linked to their synthesis and molecular structure. For instance, the enzymatic production of N-acetyl-d-glucosamine (GlcNAc) from colloidal α-chitin uses an enzyme cocktail containing endochitinases and exochitinases (Cardozo et al., 2019).

科学的研究の応用

ガラクトシル転移酵素の基質

N-アセチル-D-グルコサミニトールは、ガラクトシル転移酵素の受容体基質として機能します . ガラクトシル転移酵素は、複合炭水化物、糖タンパク質、糖脂質の生合成において重要な役割を果たす酵素です。

レクチンWGAとβ-N-アセチルヘキソサミニダーゼの阻害

この化合物は、レクチンコムギ胚芽アグルチニン(WGA)と酵素β-N-アセチルヘキソサミニダーゼの阻害作用を示すことが分かっています . これらのタンパク質は、細胞間相互作用、宿主・病原体相互作用、糖複合体の分解など、さまざまな生物学的プロセスにおいて重要な役割を果たしています。

細菌回収の改善

培地に加えることで、N-アセチル-D-グルコサミニトールは、痰からのインフルエンザ菌の回収を向上させます . これは、臨床微生物学におけるこの病原体の分離と同定に特に役立ちます。

代謝特性に基づいた細菌の鑑別

N-アセチル-D-グルコサミニトールは、細菌選択培地で有用であり、代謝特性に基づいて細菌を鑑別するのに役立ちます . これは、微生物学研究と診断に特に役立ちます。

アミノ酸、プリン、ピリミジンの代謝への影響

研究によると、N-アセチル-D-グルコサミニトールの同化は、シェッフェロミセス・スティピチスにおけるアミノ酸、プリン、ピリミジンの代謝に広範な影響を与えることが示されています . これは、GlcNAcからの貴重な窒素含有化合物の生産に影響を与える可能性があります。

再生医療における潜在的な用途

N-アセチル-D-グルコサミニトールの再生医療における具体的な用途は言及されていませんが、その母体化合物であるN-アセチル-D-グルコサミンは、再生医療において幅広い用途を持つことが分かっています . 構造的類似性から、N-アセチル-D-グルコサミニトールは同様の用途を持つ可能性があります。

作用機序

Target of Action

N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .

Mode of Action

It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .

Biochemical Pathways

N-Acetyl-D-glucosaminitol is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .

Pharmacokinetics

It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.

Result of Action

The result of N-Acetyl-D-glucosaminitol’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .

Action Environment

The action of N-Acetyl-D-glucosaminitol can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media

Safety and Hazards

将来の方向性

特性

IUPAC Name |

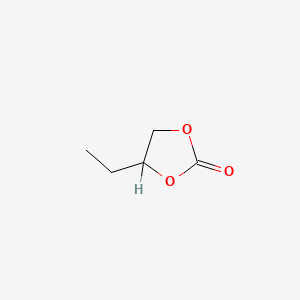

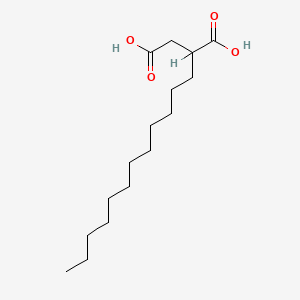

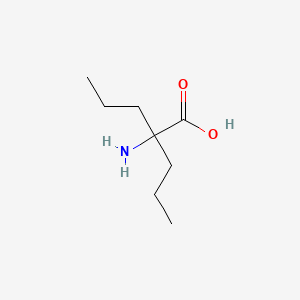

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30664-10-9 (trimer) | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40962638, DTXSID901045941 | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-28-7 | |

| Record name | N-Acetylglucosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to study the influence of excipients on Tobramycin's activity against Pseudomonas aeruginosa biofilms?

A1: Pseudomonas aeruginosa biofilms are notoriously resistant to antibiotic treatment, posing a significant challenge in clinical settings. [, ] Excipients, often considered inactive ingredients, can significantly impact a drug's effectiveness. Understanding how specific excipients affect Tobramycin's activity within a biofilm can help researchers develop more effective formulations for treating these persistent infections.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)